Succinylmonocholine iodide
Overview
Description
Succinylmonocholine iodide is a chemical compound that is a derivative of succinylcholine. This compound itself has significant importance in forensic toxicology and pharmacology due to its stability and role in the metabolism of succinylcholine .
Mechanism of Action
Target of Action
Succinylmonocholine iodide, also known as succinylcholine, primarily targets the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.
Mode of Action
This compound is a depolarizing neuromuscular blocker . It binds to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This interaction results in transient fasciculations followed by skeletal muscle paralysis .
Biochemical Pathways
This compound is metabolized through hydrolysis by cholinesterases, specifically pseudocholinesterase or acylcholine acyl hydrolase, in the plasma and liver . This metabolism yields inactive products, terminating the pharmacological action .
Pharmacokinetics
The onset of this compound’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Its rapid onset and offset make it particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation . The plasma pharmacokinetics of this compound were investigated in anesthetized patients, with terminal half-lives of 1—3 hours indicating a detection interval of 8–24 hours for this compound in plasma .
Result of Action
The primary result of this compound’s action is muscle relaxation . By binding to cholinergic receptors and inducing membrane depolarization, it causes muscle paralysis, which is beneficial during surgical procedures, intubation, and mechanical ventilation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an atypical pseudocholinesterase, which hydrolyses this compound at greatly reduced rates, can lead to prolonged muscle relaxation and apnoea . This abnormal pseudocholinesterase is genetically determined and varies among different populations .
Biochemical Analysis
Biochemical Properties
Succinylmonocholine iodide plays a significant role in biochemical reactions, particularly in the context of neuromuscular activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cholinesterase, which hydrolyzes succinylcholine into this compound and choline . This compound further interacts with cholinergic receptors at the neuromuscular junction, leading to muscle relaxation . The interaction with cholinergic receptors is crucial for its function as a muscle relaxant.
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily influences muscle cells by inducing neuromuscular blockade. This blockade occurs due to the binding of this compound to cholinergic receptors, leading to membrane depolarization and subsequent muscle paralysis . Additionally, it can impact cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of cholinergic receptors . The compound’s effects on muscle cells are particularly significant in the context of anesthesia and surgical procedures.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cholinergic receptors at the neuromuscular junction. Upon binding to these receptors, this compound induces a prolonged period of membrane depolarization, which prevents the normal repolarization of the muscle cell membrane . This sustained depolarization leads to muscle paralysis. The compound’s action is similar to that of acetylcholine, but with a longer duration due to its resistance to rapid hydrolysis by cholinesterase . This mechanism is essential for its use as a muscle relaxant during surgical procedures.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to gradual hydrolysis and degradation . Studies have shown that this compound can cause complete neuromuscular block for about 10 to 15 minutes and partial block for about 20 to 30 minutes in animal models . Long-term effects on cellular function have been observed, particularly in the context of repeated or prolonged exposure, which can lead to sustained muscle relaxation and potential respiratory paralysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces muscle relaxation without significant adverse effects . Higher doses can lead to severe respiratory paralysis and other toxic effects . For instance, doses higher than 5 mg per kg regularly cause respiratory paralysis in rabbits . These dosage-dependent effects highlight the importance of careful dosage management in clinical settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by cholinesterase enzymes. The primary pathway involves the hydrolysis of succinylcholine into this compound and choline, followed by further hydrolysis into succinic acid and choline . This metabolic pathway is crucial for the termination of the compound’s pharmacological action and its eventual elimination from the body . The efficiency of these metabolic processes can vary among individuals, leading to differences in the duration and intensity of the compound’s effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with cholinergic receptors and cholinesterase enzymes. The compound is distributed primarily in muscle tissues, where it exerts its neuromuscular blocking effects . It is transported to the neuromuscular junctions via the bloodstream and interacts with cholinergic receptors to induce muscle relaxation . The distribution of this compound is relatively rapid, allowing for quick onset of action during surgical procedures.
Subcellular Localization
This compound’s subcellular localization is primarily at the neuromuscular junctions, where it interacts with cholinergic receptors . This localization is essential for its function as a muscle relaxant. The compound does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action is through direct interaction with cholinergic receptors at the cell membrane . This subcellular localization ensures that this compound can effectively induce muscle relaxation during anesthesia.
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinylmonocholine iodide can be synthesized through the esterification of choline iodide with succinic anhydride. This reaction typically occurs in a melt at 140°C . Another method involves the esterification of 2-dimethylaminoethanol with acetic anhydride, followed by quaternation with methyl iodide . These methods yield this compound as a crystalline product that can be further purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of solvents like nitromethane to dissolve both choline chloride and succinic anhydride has been found effective in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Succinylmonocholine iodide undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In alkaline conditions, this compound hydrolyzes to form succinic acid and choline.
Oxidation: Oxidizing agents can convert this compound into various oxidized products, although specific conditions and reagents are less commonly documented.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives depending on the nucleophile used.
Major Products
The major products formed from the hydrolysis of this compound are succinic acid and choline . These products are significant in both metabolic pathways and forensic analysis.
Scientific Research Applications
Succinylmonocholine iodide is extensively used in forensic toxicology to detect the use of succinylcholine. Due to its stability compared to succinylcholine, it serves as a reliable marker in forensic investigations . In pharmacology, it helps in understanding the metabolism and pharmacokinetics of succinylcholine . Additionally, it is used in studies related to neuromuscular blocking agents and their effects on the human body .
Comparison with Similar Compounds
Similar Compounds
Succinylcholine: The parent compound, used as a neuromuscular blocker in medical settings.
Choline: A product of succinylcholine metabolism, involved in various physiological processes.
Succinic Acid: Another product of succinylcholine hydrolysis, used in various industrial applications.
Uniqueness
Succinylmonocholine iodide is unique due to its stability compared to succinylcholine, making it a valuable marker in forensic toxicology . Its role as an intermediate in the metabolism of succinylcholine also highlights its importance in pharmacological studies .
Properties
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSYFCOIPGPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
Record name | Succinylmonocholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
331.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14720-92-4 | |
Record name | Succinylmonocholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINYLMONOCHOLINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the rate of Succinylmonocholine iodide hydrolysis compare to Succinyldicholine dichloride?
A: Research indicates that this compound is hydrolyzed at a significantly slower rate than Succinyldicholine dichloride in normal human plasma. Specifically, it has been observed to be approximately 8 times slower. This difference in hydrolysis rate is even more pronounced in heat-inactivated plasma, where the hydrolysis of this compound is negligible within a 2-hour observation period. []
Q2: How does the neuromuscular activity of this compound compare to Succinyldicholine dichloride in animal models?
A: Studies in cats have demonstrated that this compound, in doses ranging from 1.0 to 2.5 mg/kg, effectively inhibits neuromuscular transmission in the sciatic-gastrocnemius preparation. [] Further research in various animal models, including mice and rabbits, revealed that the neuromuscular activity of SMC-I, when compared on a molar basis, ranges from 1/24 to 1/62 of the potency observed with SDC-C12. [] This finding suggests that SMC-I exhibits significantly lower potency compared to SDC in inducing neuromuscular blockade.
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